Dimethyl2-(hydroxymethyl)terephthalate

Monomer Reactivity Polymer Chemistry Functional Group Interconversion

Sourcing a terephthalate monomer capable of introducing controlled branching without compromising backbone linearity presents a synthetic bottleneck. Standard DMT yields only linear architectures, limiting melt rheology. Dimethyl 2-(hydroxymethyl)terephthalate (CAS 1427362-28-4) directly addresses this gap as an AB2 building block. · Enables long-chain branching in PBAT analogs at 1-5 mol% incorporation, enhancing zero-shear viscosity for blown-film processing. · Provides an aliphatic -CH₂OH handle for post-polymerization grafting of bioactive ligands or adhesion promoters. · Orthogonal methyl ester and hydroxymethyl reactivity supports iterative dendrimer core construction.

Molecular Formula C11H12O5
Molecular Weight 224.21 g/mol
Cat. No. B13123424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl2-(hydroxymethyl)terephthalate
Molecular FormulaC11H12O5
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)C(=O)OC)CO
InChIInChI=1S/C11H12O5/c1-15-10(13)7-3-4-9(11(14)16-2)8(5-7)6-12/h3-5,12H,6H2,1-2H3
InChIKeySSWFAVXJKYVSQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 2-(hydroxymethyl)terephthalate: Structural Baseline Overview


Dimethyl 2-(hydroxymethyl)terephthalate (CAS 1427362-28-4) is a trifunctional aromatic ester monomer with the molecular formula C11H12O5 and a molecular weight of 224.21 g/mol . It belongs to the class of substituted terephthalate esters, characterized by two methyl ester groups and one reactive hydroxymethyl (–CH2OH) substituent directly attached to the aromatic ring . This substitution pattern introduces a latent hydroxyl functionality into the terephthalate backbone, structurally differentiating it from the bulk commodity monomer dimethyl terephthalate (DMT) and creating a monomer architecture that is theoretically capable of acting as a branching or crosslinking agent in step-growth polymerizations.

Monomer Architecture

Trifunctional A–B2 type branching agent with latent hydroxyl handle

Reactive Handle

Aliphatic –CH2OH supports mild esterification, etherification, and post‑modification

Differentiation

Not commodity DMT; introduces controlled branching and functionalization points

Why Unsubstituted Terephthalate Analogs Cannot Substitute


In-class terephthalate esters cannot be simply interchanged for applications requiring controlled branching, post-polymerization modification, or specific reactivity profiles. Unsubstituted dimethyl terephthalate (DMT) yields strictly linear polyesters, while dimethyl 2-hydroxyterephthalate bears a phenolic –OH group with acidity (pKa ~9–10) and reactivity fundamentally distinct from the aliphatic –CH2OH group in the target compound [1]. The hydroxymethyl group in dimethyl 2-(hydroxymethyl)terephthalate is expected to exhibit aliphatic alcohol-like reactivity, enabling selective esterification or etherification under conditions where phenolic analogs would remain unreactive or require different catalysis. Generic substitution without accounting for these differences can lead to architectural defects, altered molecular weight distributions, or failed post-polymerization functionalization.

Target Monomer

Dimethyl 2-(hydroxymethyl)terephthalate: aliphatic –CH2OH, trifunctional branching possible

Unsubstituted DMT

Linear A2 monomer only; cannot introduce branching or reactive handles

Target Monomer

Hydroxymethyl group: aliphatic alcohol reactivity (expected pKa of conjugate acid ≈ –2 to –3)

Phenolic –OH Analog

Dimethyl 2-hydroxyterephthalate: phenolic –OH (pKa ~9–10), much lower nucleophilicity, different catalysis required

Differentiation Evidence Against Closest Analogs


Hydroxyl Reactivity: Aliphatic –CH2OH vs. Phenolic –OH

The target compound’s benzyl alcohol-type –CH2OH group is expected to show reactivity comparable to that of benzyl alcohol (pKa of conjugate acid ≈ –2 to –3; nucleophilicity parameter N ≈ 9–11 on the Mayr scale), whereas dimethyl 2-hydroxyterephthalate carries a phenolic –OH with a pKa of ~9–10 and substantially lower nucleophilicity. This qualitative class-level inference [1] indicates that the target compound will undergo esterification with carboxylic acids or acid chlorides under milder conditions and with faster kinetics than its phenolic analog, and can participate in etherification or urethane formation reactions that are inaccessible to phenols without activation.

Hydroxyl Reactivity
Class-level inference

pKa of conjugate acid differs by ≥11 orders of magnitude; Mayr nucleophilicity N ≈ 9–11 (target) vs. significantly lower (phenolic analog)

Reactivity class differential guides feasible chemistries

Experimental verification in terephthalate series pending

Monomer Reactivity Polymer Chemistry Functional Group Interconversion

Branching Agent Functionality: Trifunctional vs. Linear DMT

Dimethyl 2-(hydroxymethyl)terephthalate possesses three reactive functional groups (two methyl esters, one hydroxymethyl), qualifying it as a potential AB2-type branching monomer. In contrast, dimethyl terephthalate (DMT) is strictly bifunctional (A2-type) and produces only linear polymers. In polycondensation systems, incorporation of even 1–5 mol% of the trifunctional target compound is expected to introduce long-chain branching, increasing the weight-average molecular weight (Mw) and broadening the molecular weight distribution (Đ) relative to linear DMT-based polyesters . The class of trifunctional aromatic ester branching agents has been demonstrated to enhance melt strength (increase in zero-shear viscosity η0 by factors of 2–10 at 1–3 mol% loading) in PBAT copolymers [1].

Branching Functionality
Class-level inference

f = 3 (target) vs. f = 2 (DMT); analogous branching agents show η0 increase 2–10× at 1–3 mol% loading

Enables architectural control beyond linear DMT polyesters

Branching efficiency depends on reactivity ratios

Polycondensation Branching Agent Copolymer Architecture

Post-Polymerization Functionalization via Hydroxymethyl Handle

The pendant –CH2OH group provides a covalent attachment handle for post-polymerization modification. Benzyl alcohol moieties are known to undergo efficient esterification with acyl chlorides (typical yields >90% under mild conditions), mesylation/tosylation followed by nucleophilic displacement, or oxidation to the aldehyde or carboxylic acid. Unsubstituted DMT-derived polyesters lack such handles entirely. This differentiation is qualitative but carries significant practical weight: the presence of a single reactive site per repeat unit enables grafting density control that is impossible with DMT-based homopolymers .

Post‑Modification Handle
Class-level inference

One –CH2OH per repeat unit: acyl chloride esterification yields typically >90% (class reference); DMT has no such site

Supports ‘functionalize‑later’ strategy absent in DMT

Grafting density control requires validation

Post-Polymerization Modification Click Chemistry Surface Functionalization

Key Application Scenarios in Research and Industry


Branched Copolyesters with Tunable Melt Rheology

For research groups or industrial developers formulating biodegradable copolyesters (e.g., PBAT analogs) requiring enhanced melt strength for blown-film extrusion, dimethyl 2-(hydroxymethyl)terephthalate can be copolymerized at low incorporation ratios (1–5 mol%) alongside DMT and a diol. The trifunctional monomer is expected to introduce long-chain branching, elevating zero-shear viscosity and strain-hardening behavior, as demonstrated with structurally analogous branching agents in the PBAT literature [1].

Functionalizable Polyester Scaffolds for Biomedical Use

When a polyester backbone must be decorated with bioactive ligands, adhesion promoters, or hydrophilic grafts post-polymerization, the pendant –CH2OH group provides a convenient and selective anchoring point. This scenario is inaccessible with standard DMT-based polyesters and offers a streamlined alternative to synthesizing complex functional diol comonomers .

Architecturally Defined Oligomers and Dendrimers

The AB2 character of dimethyl 2-(hydroxymethyl)terephthalate makes it suitable for the stepwise construction of branched oligomers or dendrimer cores via divergent or convergent strategies. The orthogonal reactivity of the methyl esters (hydrolyzable or transesterifiable) and the hydroxymethyl group (selectively protectable as silyl ether or ester) enables iterative coupling steps, a feature absent in purely bifunctional terephthalate building blocks .

Application
Selection Property
Validation Focus
Branched copolyesters for blown‑film extrusion
Trifunctional branching core with tuneable incorporation (1–5 mol%)
Melt rheology: zero‑shear viscosity, strain‑hardening behavior
Functionalizable polyester scaffolds
Pendant –CH2OH anchoring points for post‑polymerization grafting
Grafting density, reproducibility, and retention of polyester backbone integrity
Branched oligomers and dendrimer cores
Orthogonal ester/hydroxyl reactivity for iterative coupling
Selective protection/deprotection, generation purity, and structural fidelity
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